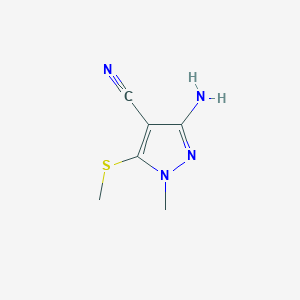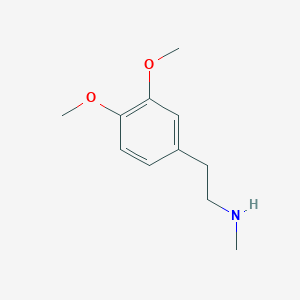
N-Méthylhomovanillyl amine
Vue d'ensemble
Description
N-Methylhomoveratrylamine (NMHV) is an organic compound with a wide range of applications in scientific research. It is a derivative of homoveratrylamine, a naturally occurring amine found in plants, and is used in a variety of laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Synthèse de dérivés d'isoindoline
Le NMHA est utilisé dans la synthèse de dérivés de 5,6-diméthoxy-1-oxo-isoindoline . Ces dérivés sont intéressants en raison de leurs activités biologiques potentielles, y compris la liaison aux récepteurs bêta-adrénergiques . Cette application est importante dans le développement de nouveaux produits pharmaceutiques capables d'interagir avec le système adrénergique de l'organisme, qui est essentiel pour la régulation de la fréquence cardiaque et de la pression artérielle.
Préparation de phénoxypropanolamines
Une autre application implique la préparation de phénoxypropanolamines avec des groupes 1-oxo-isoindoline et 5,6-diméthoxy-1-oxo-isoindoline . Ces composés ont été étudiés pour leurs affinités de liaison aux récepteurs bêta1- et bêta2-adrénergiques , ce qui pourrait conduire au développement de nouveaux médicaments pour le traitement des maladies cardiovasculaires.
Effets neuromodulateurs
Des recherches suggèrent que le NMHA peut avoir des effets neuromodulateurs. On pense qu'il possède de faibles propriétés d'inhibiteur de la recapture de la dopamine (DRI), ce qui pourrait avoir un impact sur les niveaux de dopamine dans le cerveau. Cette application est particulièrement pertinente pour le traitement de troubles neurologiques tels que la dépression et la maladie de Parkinson.
Intermédiaire pharmaceutique
Le NMHA sert d'intermédiaire pharmaceutique, en particulier dans la production de l'ingrédient actif vérapamil . Le vérapamil est un bloqueur des canaux calciques utilisé pour traiter l'hypertension artérielle, l'angine de poitrine et certains types d'arythmie.
Nanomatériaux supportés par des métaux
Bien que non directement liés au NMHA, l'étude des nanomatériaux supportés par des métaux a montré des effets thérapeutiques significatifs en science médicale . Les propriétés du NMHA pourraient potentiellement être appliquées pour améliorer l'interaction des nanoparticules avec les systèmes biologiques, conduisant à des applications thérapeutiques améliorées.
Nanoscience et nanotechnologie
Les propriétés physicochimiques uniques des nanoparticules ont conduit à leur application dans un large éventail de domaines, notamment la biomédecine, les cosmétiques et la remédiation environnementale . Le NMHA pourrait contribuer à ce domaine en agissant comme un précurseur ou un modificateur dans la synthèse de nanoparticules spécialisées.
Activité antimicrobienne
Les nanoparticules supportées par des métaux ont été étudiées pour leurs activités antibactériennes et antifongiques . Le NMHA pourrait jouer un rôle dans la synthèse ou la fonctionnalisation de ces nanoparticules, améliorant ainsi leurs propriétés antimicrobiennes.
Thérapie ciblée et diagnostics
La conception et la synthèse de nanoparticules métalliques pour la thérapie ciblée et les diagnostics est un domaine émergent . Le NMHA pourrait être impliqué dans la création de nouveaux nanomatériaux pouvant être utilisés pour des systèmes de délivrance de médicaments précis ou des outils de diagnostic dans des applications médicales.
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects . .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is known that the compound has effects at the molecular and cellular levels
Action Environment
These factors could potentially have a significant impact on the compound’s action .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWKRMESUMDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188460 | |
| Record name | N-Methylhomoveratrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719320 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3490-06-0 | |
| Record name | N-Methylhomoveratrylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3490-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylhomoveratrylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3490-06-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylhomoveratrylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxy-N-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLHOMOVERATRYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H5ZH95EHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N-Methylhomoveratrylamine?
A1: N-Methylhomoveratrylamine is an organic compound with the molecular formula C11H17NO2. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a benzene ring with two methoxy groups (veratryl group) attached to positions 3 and 4. An ethyl chain further extends from the benzene ring, with the terminal carbon linked to a methylamino group.
Q2: How does the structure of N-Methylhomoveratrylamine relate to its biological activity, particularly as a potential bradycardic agent?
A2: [] Research indicates that modifying N-Methylhomoveratrylamine by adding an acyclic amide side chain can lead to potent bradycardic activity. Specifically, compound 35, (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino]propyl]-4-[3,4-(methylenedioxy)phenyl]-3-butenamide, demonstrated significant bradycardic effects in isolated guinea pig right atria and anesthetized dogs. This suggests that the acyclic amide moiety, along with the specific substituents on the phenyl ring, play crucial roles in interacting with target receptors or enzymes responsible for heart rate regulation.
Q3: Can N-Methylhomoveratrylamine derivatives act as MDR modulators?
A3: Yes, research has shown that modifying N-Methylhomoveratrylamine by incorporating it into anthranilamide structures can create potent P-glycoprotein (P-gp) inhibitors. [] These modified compounds exhibit enhanced activity compared to verapamil and reduced cytotoxicity compared to the known inhibitor XR9576. Furthermore, specific derivatives with ethyl or propyl spacers between nitrogen atoms exhibited the most potent P-gp inhibition. Interestingly, some derivatives like 22a displayed inhibitory activity against CYP3A4, an enzyme linked to tumor cell chemoresistance. This dual-action mechanism makes these derivatives promising candidates for further drug development.
Q4: Are there any efficient synthetic routes for producing N-Methylhomoveratrylamine derivatives?
A4: Yes, a convenient one-pot synthesis method has been developed for creating unsymmetrical propane-1,3-diamine derivatives of N-Methylhomoveratrylamine, specifically BRL 61010A. [] This method involves condensing N-Methylhomoveratrylamine with acrolein, followed by in situ reductive amination with 3,4-dimethoxyaniline. This approach provides an efficient route to synthesize a valuable class of compounds with potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

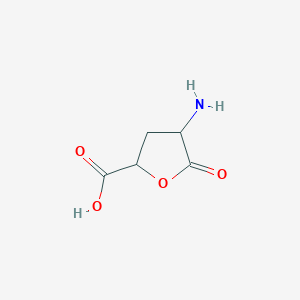
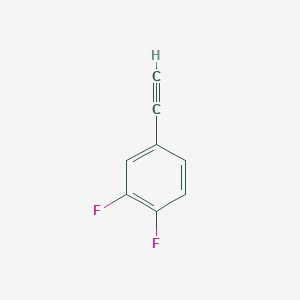


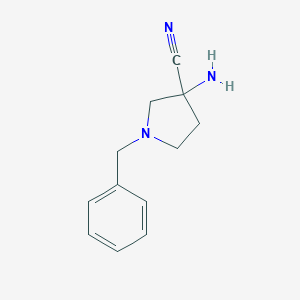

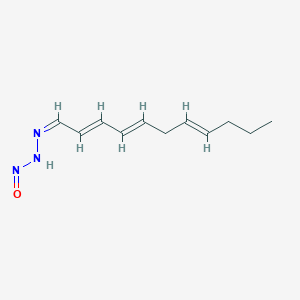
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
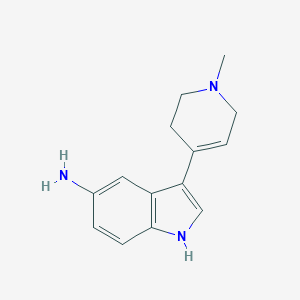

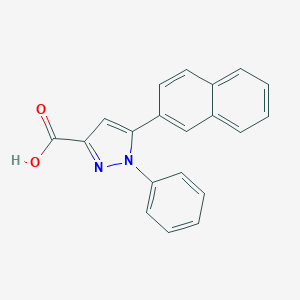
![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
